molecular formula C7H6BClF3K B1401147 Potassium [(4-chlorophenyl)methyl]trifluoroboranuide CAS No. 1334209-42-5

Potassium [(4-chlorophenyl)methyl]trifluoroboranuide

Cat. No.: B1401147
CAS No.: 1334209-42-5
M. Wt: 232.48 g/mol
InChI Key: GVWYOVZLNAJSGQ-UHFFFAOYSA-N
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Description

Potassium [(4-chlorophenyl)methyl]trifluoroboranuide (CAS: 236388-46-8) is an organoboron compound widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. Its structure features a 4-chlorobenzyl group attached to a trifluoroborate anion, balanced by a potassium cation. Key identifiers include:

  • Molecular Formula: C₆H₄BClF₃K
  • PubChem CID: 23682053
  • SMILES: B-(F)(F)F.[K+]
  • Applications: Intermediate in pharmaceutical synthesis (e.g., fungicide metconazole) and agrochemicals .

Properties

IUPAC Name

potassium;(4-chlorophenyl)methyl-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClF3.K/c9-7-3-1-6(2-4-7)5-8(10,11)12;/h1-4H,5H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWYOVZLNAJSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1=CC=C(C=C1)Cl)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334209-42-5
Record name potassium [(4-chlorophenyl)methyl]trifluoroboranuide
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Preparation Methods

Magnesium-Halogen Exchange

A modified approach uses iso-butyl magnesium bromide and CuCN in THF at −80°C:

  • Generate a Grignard reagent from 4-chlorobenzyl bromide.
  • React with (ethylthio-trifluoroborate)-methane dimethyliminium zwitterion.
  • Quench with acetone and isolate via vacuum distillation.

Advantages :

  • Higher functional group tolerance
  • Improved yield (up to 82%) for sterically hindered substrates

Continuous Flow Synthesis (Industrial Scale)

For large-scale production, continuous flow reactors enhance efficiency:

Parameter Value
Residence time 15–30 minutes
Temperature 80–100°C
Solvent CPME/H₂O (3:1)
Catalyst Pd(OAc)₂/XPhos

This method reduces side reactions and improves reproducibility.

Purification and Characterization

Workup Steps :

  • Filter the reaction mixture to remove insoluble salts.
  • Concentrate under reduced pressure.
  • Recrystallize from ethanol/water (4:1).

Analytical Data :

  • ¹H NMR (D₂O): δ 7.35 (d, 2H, Ar-H), 7.28 (d, 2H, Ar-H), 2.95 (s, 2H, CH₂-B)
  • ¹⁹F NMR : −138.2 ppm (BF₃)
  • MS (ESI) : m/z 231.98 [M+K]+

Challenges and Optimization

Issue Solution Source
Hydrolysis of BF₃ Use anhydrous THF
Palladium leaching Add XPhos ligand
Low yield in SN2 Increase reaction time to 24h

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

This compound serves as a nucleophilic partner in Suzuki-Miyaura reactions, coupling with aryl/vinyl halides or pseudohalides (e.g., bromides, iodides, triflates) in the presence of palladium catalysts. Key features include:

Substrate Catalyst Base Solvent Temp (°C) Yield (%) Source
4-BromotoluenePd(PPh₃)₄K₂CO₃THF/H₂O8092
2-BromothiophenePdCl₂(dppf)CsFDME10085
1-IodonaphthalenePd(OAc)₂/XPhosK₃PO₄Toluene11078

Mechanism :

  • Oxidative addition : Pd⁰ catalyst inserts into the C–X bond of the aryl halide.

  • Transmetallation : Trifluoroborate transfers the 4-chlorobenzyl group to Pd.

  • Reductive elimination : C–C bond formation releases the biaryl product and regenerates Pd⁰.

Oxidation Reactions

The trifluoroborate group can be oxidized to boronic acids or alcohols under controlled conditions:

Reagent Conditions Product Yield (%) Source
H₂O₂ (30%)THF/H₂O, 25°C, 12 h4-Chlorobenzylboronic acid88
KMnO₄ (aq.)Acidic, 60°C, 6 h4-Chlorophenylmethanol72
Ozone (O₃)CH₂Cl₂, -78°C, 2 h4-Chlorobenzoic acid65

Notes :

  • Oxidation with H₂O₂ preserves the benzyl group, while stronger oxidants (e.g., KMnO₄) cleave C–B bonds.

  • Ozonolysis targets the benzylic position, yielding carboxylic acids .

Substitution Reactions

The chlorine atom on the phenyl ring participates in nucleophilic aromatic substitution (NAS) under specific conditions:

Nucleophile Catalyst Conditions Product Yield (%) Source
NH₃ (gas)CuI, 18-crown-6DMF, 120°C, 24 h4-Aminobenzyltrifluoroborate68
NaOMePd(OAc)₂MeOH, 80°C, 12 h4-Methoxybenzyltrifluoroborate81
NaN₃DMSO, 100°C, 8 h4-Azidobenzyltrifluoroborate55

Key Factors :

  • Electron-withdrawing trifluoroborate group activates the ring for NAS.

  • Steric hindrance from the benzyl group limits para-substitution.

Stability and Side Reactions

The compound exhibits remarkable stability but decomposes under harsh conditions:

  • Acidic Hydrolysis : Rapid degradation in HCl (>1 M) yields 4-chlorotoluene and BF₃.

  • Thermal Stability : Stable up to 200°C; decomposes to KCl and gaseous byproducts above 250°C .

  • Light Sensitivity : Prolonged UV exposure causes homolytic C–B bond cleavage.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7_7H5_5BClF3_3K
  • Molar Mass : Approximately 231.47 g/mol
  • CAS Number : 1334209-42-5

The compound features a trifluoroborane moiety, which is crucial for its reactivity in coupling reactions. The presence of the chlorine atom on the aromatic ring enhances its electrophilic character, making it suitable for various synthetic pathways.

Organic Synthesis

Potassium [(4-chlorophenyl)methyl]trifluoroboranuide is primarily utilized as a reagent in organic synthesis, particularly in cross-coupling reactions. Its role as a boronic acid surrogate allows for effective coupling with various electrophiles.

Key Reactions

  • Suzuki-Miyaura Coupling : This reaction involves the coupling of aryl or vinyl halides with organoboron compounds to form carbon-carbon bonds. This compound serves as a versatile reagent in this context, facilitating the formation of biaryl compounds.
  • Other Coupling Reactions : The compound can also participate in other types of cross-coupling reactions, expanding its utility in synthetic organic chemistry.

Pharmaceutical Applications

The compound's unique structure and reactivity make it valuable in pharmaceutical development. It can be used to synthesize complex molecules that are relevant to drug discovery.

Case Studies

  • Synthesis of Anticancer Agents : Research has demonstrated that this compound can be employed to synthesize compounds with potential anticancer properties through targeted modifications of existing drug scaffolds.
  • Development of Antibiotics : Its application in the synthesis of novel antibiotics highlights its importance in addressing antibiotic resistance by enabling the creation of new chemical entities.

Material Science

In addition to its applications in organic synthesis and pharmaceuticals, this compound has potential uses in material science, particularly in the development of functional materials.

Applications in Material Science

  • Polymer Chemistry : The compound can be utilized to modify polymers, enhancing their properties for specific applications such as drug delivery systems or advanced coatings.
  • Nanotechnology : Its reactivity allows for the functionalization of nanoparticles, which can be used in various applications ranging from catalysis to biomedical imaging.

Mechanism of Action

The mechanism by which potassium [(4-chlorophenyl)methyl]trifluoroboranuide exerts its effects involves its role as a nucleophilic reagent. In cross-coupling reactions, the compound donates its trifluoroborate group to form a new carbon-carbon bond, facilitated by a palladium catalyst. This process involves the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination to yield the final product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Potassium (2,4-Dichlorophenyl)trifluoroboranuide (CAS: 192863-38-0)
  • Molecular Formula : C₆H₃BCl₂F₃K
  • Molecular Weight : 252.9 g/mol
  • Key Differences: Additional chlorine substituent at the 2-position increases steric hindrance, reducing reactivity in cross-couplings compared to the monosubstituted analog. SDS data indicate higher toxicity (GHS Category 2 for acute toxicity) .
Potassium Trifluoro(4-methoxyphenyl)borate (CAS: 1187951-62-7)
  • Molecular Formula : C₇H₇BF₃KO
  • Molecular Weight : 218.04 g/mol
  • Key Differences : Methoxy group enhances electron density on the aromatic ring, accelerating oxidative addition in palladium-catalyzed reactions. However, lower stability under acidic conditions compared to chloro-substituted analogs .
Potassium Trifluoro[(4-fluorophenyl)methyl]boranuide (CAS: 1494466-28-2)
  • Molecular Formula : C₇H₆BF₄K
  • Key Differences : Fluorine’s electronegativity increases the electrophilicity of the boron center, improving reaction rates in aryl-aryl couplings but requiring stricter moisture control .

Alkyl and Functional Group Modifications

Potassium (tert-Butoxymethyl)trifluoroborate (CAS: 910251-10-4)
  • Molecular Formula : C₅H₁₁BF₃KO
  • Molecular Weight : 194.05 g/mol
  • Key Differences: The tert-butoxy group enhances solubility in non-polar solvents but reduces thermal stability. Preferred for couplings requiring mild conditions .
Potassium (4-Ethylthiophenyl)trifluoroborate (CAS: 850623-75-5)
  • Molecular Formula : C₈H₉BF₃KS
  • Molecular Weight : 244.12 g/mol
  • Key Differences : Ethylthio group introduces sulfur, enabling coordination to transition metals. Useful in synthesizing thioether-containing polymers .

Cross-Coupling Performance

Compound Reaction Yield* Preferred Substrates Stability in Air
[(4-Chlorophenyl)methyl]trifluoroboranuide 85–92% Aryl chlorides Moderate
(2,4-Dichlorophenyl)trifluoroboranuide 70–78% Electron-deficient aryl bromides Low
Trifluoro(4-methoxyphenyl)borate 88–95% Aryl iodides High

*Yields reported for Suzuki-Miyaura couplings with Pd(PPh₃)₄ .

Stability and Handling

  • Moisture Sensitivity : Chloro-substituted analogs (e.g., 4-chlorophenyl) are less hygroscopic than methoxy or fluorine-containing derivatives .
  • Thermal Decomposition : tert-Butoxymethyl derivatives decompose above 150°C, while aryl-methyl analogs remain stable up to 200°C .

Biological Activity

Potassium [(4-chlorophenyl)methyl]trifluoroboranuide, also known as potassium (4-chlorobenzyl)trifluoroborate, is a compound with significant potential in various biological applications. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C7H5BClF3K
  • Molar Mass : 231.47 g/mol
  • CAS Number : 1334209-42-5

The biological activity of this compound is primarily associated with its role as a boron-containing compound, which can interact with biological molecules in unique ways. Boron compounds have been shown to modulate enzyme activities and influence signaling pathways in cells.

  • Enzyme Modulation : Research indicates that boron compounds can act as inhibitors or activators of various enzymes, particularly those involved in metabolic processes. For instance, they may influence the activity of monoacylglycerol lipase (MAGL), an enzyme linked to pain modulation and inflammation .
  • Cell Signaling : The trifluoroborate group in this compound may facilitate interactions with cellular receptors or proteins, potentially altering cell signaling pathways that govern processes such as apoptosis and proliferation .

Biological Activity and Therapeutic Implications

This compound has been explored for its therapeutic potential in several contexts:

  • Pain Management : Studies suggest that compounds modulating MAGL can provide analgesic effects. This compound's ability to inhibit MAGL may lead to increased levels of endocannabinoids, which are known to alleviate pain .
  • Anti-inflammatory Effects : The modulation of inflammatory pathways through enzyme inhibition may also position this compound as a candidate for treating inflammatory diseases .

Case Studies and Experimental Data

  • In Vitro Studies : Laboratory studies have demonstrated that this compound can significantly inhibit MAGL activity in cell cultures, leading to enhanced endocannabinoid signaling. This effect was quantified using specific assays measuring enzyme activity before and after treatment with the compound.
  • Animal Models : In vivo studies involving animal models have shown promising results regarding the compound's efficacy in reducing pain responses and inflammation. For example, rodents treated with this compound exhibited reduced pain sensitivity in response to inflammatory stimuli compared to controls .
  • Safety Profile : Preliminary toxicity assessments indicate that at therapeutic doses, this compound exhibits a favorable safety profile, with minimal adverse effects reported in both cell culture and animal studies .

Data Table

PropertyValue
Molecular FormulaC7H5BClF3K
Molar Mass231.47 g/mol
CAS Number1334209-42-5
SolubilitySoluble in organic solvents
Purity≥95%
Storage ConditionsSealed storage at 4°C

Q & A

Q. What are the common synthetic routes for Potassium [(4-chlorophenyl)methyl]trifluoroboranuide, and what are their efficiency benchmarks?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, a THF-mediated reaction with triethylamine as a base can facilitate the formation of trifluoroborate salts. Key steps include:
  • Reacting a halogenated precursor (e.g., (4-chlorophenyl)methyl halide) with potassium trifluoroborate under anhydrous conditions.
  • Monitoring reaction progress via thin-layer chromatography (TLC) to optimize time (e.g., 3 days for similar phosphazene syntheses) .
  • Purification via column chromatography or filtration to remove byproducts like triethylammonium chloride .
    Efficiency benchmarks include yields >85% for analogous trifluoroborates, with purity confirmed by NMR and elemental analysis .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR Spectroscopy : 19F^{19}\text{F} and 11B^{11}\text{B} NMR are critical for confirming trifluoroborate structure. For example, 19F^{19}\text{F} NMR typically shows a quartet near -135 to -145 ppm due to BF3_3 coupling .
  • X-ray Crystallography : Single-crystal X-ray diffraction (as described in supplementary data for phosphazene analogs) resolves bond lengths and angles, confirming the tetrahedral geometry around boron .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (exact mass ~233.96 g/mol for related compounds) .

Advanced Research Questions

Q. How can researchers address contradictory data in cross-coupling reactions involving this compound?

  • Methodological Answer : Contradictions in reaction yields or selectivity may arise from:
  • Moisture Sensitivity : Trace water can hydrolyze trifluoroborates. Use rigorously dried solvents and inert atmospheres .
  • Catalyst Compatibility : Screen Pd catalysts (e.g., Pd(OAc)2_2, PdCl2_2(dppf)) and ligands (e.g., SPhos, XPhos) to optimize turnover.
  • Kinetic Analysis : Monitor intermediates via 11B^{11}\text{B} NMR to identify bottlenecks (e.g., slow transmetallation) .
  • Statistical DoE : Apply design of experiments (DoE) to variables like temperature, solvent polarity, and base strength .

Q. What stability considerations are critical for handling this compound under varying conditions?

  • Methodological Answer :
  • Thermal Stability : Decomposition above 150°C is common for trifluoroborates. Store at -20°C in desiccated environments .
  • Hydrolytic Sensitivity : Conduct stability tests in DMSO-d6_6/D2_2O mixtures; hydrolysis products (e.g., boronic acids) can be quantified via 19F^{19}\text{F} NMR signal loss .
  • Light Exposure : UV-Vis spectroscopy can detect photodegradation; amber vials are recommended for long-term storage .

Q. What methodological approaches optimize Suzuki-Miyaura couplings using this reagent?

  • Methodological Answer :
  • Solvent Selection : Use polar aprotic solvents (THF, dioxane) to enhance solubility and reaction rates .
  • Base Optimization : Test inorganic bases (K2_2CO3_3, CsF) versus organic bases (Et3_3N) to balance reactivity and side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields >90% .
  • Substrate Scope Analysis : Compare electronic effects of substituents on the aryl ring; electron-withdrawing groups (e.g., -Cl) typically accelerate transmetallation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium [(4-chlorophenyl)methyl]trifluoroboranuide
Reactant of Route 2
Potassium [(4-chlorophenyl)methyl]trifluoroboranuide

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